molecular formula C7H8F2N2 B1424294 2,2-Difluoro-2-(pyridin-3-YL)ethanamine CAS No. 60010-40-4

2,2-Difluoro-2-(pyridin-3-YL)ethanamine

Cat. No.: B1424294
CAS No.: 60010-40-4
M. Wt: 158.15 g/mol
InChI Key: OUFOVXWJIAOAHT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyridin-3-yl)ethanamine is a fluorinated amine compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol. This chemical is characterized by a pyridine ring attached to a 2,2-difluoroethanamine chain, a structure that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability, making it a crucial synthon for the development of novel active compounds . This compound is of particular interest in neuroscience and drug discovery. Its structure is reminiscent of pharmacophores used in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are important therapeutic targets for central nervous system (CNS) diseases . The pyridine moiety acts as a key hydrogen bond acceptor, while the amine group can function as a cationic center, a common feature in many neuroactive molecules. Research into "twin drug" or dimer derivatives utilizing similar fragments has yielded compounds with high affinity and subtype selectivity for α4β2* nAChRs, highlighting the value of this chemical scaffold in creating potent research tools . Supplied as a liquid with a density of approximately 1.208 g/cm³ and a boiling point around 257.5 °C, it should be stored at 4°C . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers can request a Certificate of Analysis and Safety Data Sheet (SDS) for detailed quality and handling specifications .

Properties

IUPAC Name

2,2-difluoro-2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-2-1-3-11-4-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOVXWJIAOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699898
Record name 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60010-40-4
Record name 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The primary synthetic method for 2,2-Difluoro-2-(pyridin-3-yl)ethanamine involves the nucleophilic addition of difluoroethylamine to 3-pyridinecarboxaldehyde. This reaction typically proceeds under controlled conditions with a suitable catalyst and solvent system to optimize yield and purity.

  • Starting Materials :

    • 3-Pyridinecarboxaldehyde
    • Difluoroethylamine
  • Reaction Type : Reductive amination or nucleophilic addition to the aldehyde group.

  • Typical Conditions :

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used.
    • Catalyst: Acid or base catalysts may be employed to facilitate imine formation and subsequent reduction.
    • Temperature: Mild heating (room temperature to 60 °C) is often sufficient.
    • Reducing Agent: When reductive amination is used, agents like sodium triacetoxyborohydride or sodium cyanoborohydride are common.

This method yields this compound with good selectivity and purity, suitable for further applications in research and industry.

Industrial Scale Synthesis

For industrial production, continuous flow reactors have been utilized to enhance control over reaction parameters such as temperature, pressure, and residence time. This approach allows for:

  • Consistent product quality
  • Scalability
  • Efficient heat and mass transfer

Purification is typically achieved via chromatographic techniques or crystallization to obtain the compound in a highly pure form.

Detailed Reaction Mechanism Insights

The reaction mechanism generally involves:

  • Formation of an imine intermediate from 3-pyridinecarboxaldehyde and difluoroethylamine.
  • Reduction of the imine to the corresponding amine, yielding this compound.

The presence of the difluoro group influences the electronic properties of the intermediate, often requiring optimization of reaction conditions to ensure efficient conversion.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Reductive amination 3-Pyridinecarboxaldehyde, difluoroethylamine, sodium triacetoxyborohydride, DMF, mild heating High yield, straightforward Requires careful control of conditions to avoid side reactions
Continuous flow synthesis Same as above, in flow reactor Scalable, consistent quality Requires specialized equipment
Multi-step protection/functionalization Pyridine derivatives, sodium hydride, trifluoromethanesulfonic acid Enhanced regioselectivity More complex, longer synthesis
Pd-catalyzed C–H/N–H coupling (related) Pd catalyst, directing groups, controlled temperature Potential for novel derivatives Not yet applied directly to target compound

Research Findings and Optimization Notes

  • Yields of the reductive amination step typically range from moderate to high (>70%), depending on the purity of starting materials and reaction conditions.
  • Temperature control is critical; elevated temperatures may lead to side reactions or decomposition of the difluoroethylamine moiety.
  • Solvent choice affects reaction rate and product isolation; polar aprotic solvents favor imine formation and reduction steps.
  • Industrial methods emphasize continuous flow to improve reproducibility and safety when handling fluorinated amines.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoroethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H8F2N
  • Molecular Weight : 162.15 g/mol
  • Structure : The compound features a pyridine ring attached to a difluoroethylamine moiety. The presence of fluorine atoms enhances its chemical stability and biological activity.

Medicinal Chemistry

2,2-Difluoro-2-(pyridin-3-YL)ethanamine serves as a potential bioisostere in drug design. The difluorinated ethyl chain can replace hydroxyl groups in existing drugs, potentially improving their pharmacokinetic properties such as:

  • Lipophilicity : Enhances the compound's ability to penetrate cell membranes.
  • Metabolic Stability : Fluorine substitution may confer resistance to metabolic degradation.
  • Blood-Brain Barrier Penetration : The fluorinated structure can facilitate central nervous system access.

Research indicates that compounds with similar structures have shown promising activity against neurological disorders, making this compound a candidate for further exploration in therapeutic applications .

Studies have demonstrated that this compound interacts with various biological targets. For instance:

  • It has been investigated for its role in activating specific potassium channels (KCNQ2/Q3), which are crucial for neuronal excitability regulation .
  • Its structural similarity to neurotransmitters suggests potential applications in treating conditions such as anxiety and depression .

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions:

  • Substitution Reactions : The amine group can participate in nucleophilic substitutions to create more complex molecules.
  • Cross-Coupling Reactions : It has been utilized in synthesizing fluorinated analogs of biologically active compounds through reactions such as Suzuki-Miyaura coupling .

Case Study 1: Synthesis of Fluorinated Analogs

A recent study reported the synthesis of this compound as an analog of octopamine and noradrenaline. Researchers employed a cross-coupling reaction strategy to effectively produce these compounds, demonstrating the utility of difluoroethylamine derivatives in creating bioactive molecules .

Case Study 2: Interaction with Biological Targets

Another research effort focused on the interaction of this compound with the β2-adrenergic receptor. In silico docking studies revealed promising binding affinities, suggesting that modifications to the difluoroethylamine structure could lead to new therapeutic agents targeting adrenergic pathways .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The difluoroethylamine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomerism: Pyridine Substitution Position

Key Analogs :

  • 2,2-Difluoro-2-(pyridin-2-yl)ethanamine Structure: Pyridine substituent at the 2-position. Synthesis: Prepared via reductive amination of aldehyde intermediates followed by catalytic hydrogenation (55–60% yields) . Application: Serves as a precursor to monocationic inhibitors targeting neuronal nitric oxide synthase (nNOS) with high selectivity . Salts: Available as a benzenesulfonate salt (CAS: 435345-04-3), enhancing stability for pharmaceutical use .

Comparison :

  • The 3-pyridinyl isomer (target compound) and 2-pyridinyl isomer exhibit distinct steric and electronic profiles due to pyridine ring orientation. The 2-position isomer forms part of a neuroactive inhibitor with demonstrated crystallographic binding to nNOS , whereas the 3-substituted analog’s biological activity remains less characterized. Positional isomerism significantly impacts molecular recognition in enzyme active sites.

Fluorination Patterns: Trifluoro vs. Difluoro Derivatives

Key Analogs :

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (CAS: 912761-24-1)
    • Structure : Trifluoro (-CF₃) group instead of geminal difluoro (-CF₂).
    • Properties : Higher electronegativity and acidity (pKa) due to stronger electron-withdrawing effects. Molecular weight: 176.14 g/mol .

Comparison :

  • This may enhance binding affinity in hydrophobic pockets but reduce membrane permeability. Trifluoro analogs are often used in high-purity synthetic applications (95–98% purity) , suggesting utility as intermediates in drug discovery.

Aromatic System Modifications: Quinoline and Benzodioxole Derivatives

Key Analogs :

  • 2,2-Difluoro-2-(quinolin-2-yl)ethanamine (CAS: 1417189-45-7) Structure: Quinoline (bicyclic aromatic system) replaces pyridine. Properties: Increased lipophilicity (logP) and molecular weight (209.22 g/mol) due to the extended π-system .
  • 2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethanamine (CAS: 278183-65-6) Structure: Benzodioxole replaces pyridine. Properties: Non-nitrogenous bicyclic system with altered solubility and metabolic stability .

Comparison :

  • Quinoline derivatives may exhibit enhanced π-π stacking in biological targets but face challenges in bioavailability due to higher molecular weight.

Fluorophenyl vs. Pyridinyl Substituents

Key Analog :

  • 2,2-Difluoro-2-(3-fluorophenyl)ethanamine (3c) Structure: 3-Fluorophenyl group replaces pyridine. Synthesis: Synthesized via diethylaminosulfur trifluoride (DAST)-mediated fluorination and catalytic hydrogenation (excellent yields) . Application: Potent inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the role of fluorophenyl groups in target engagement .

Comparison :

  • This substitution shifts selectivity toward enzymes preferring aromatic hydrophobic pockets.

Biological Activity

2,2-Difluoro-2-(pyridin-3-YL)ethanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyridinyl ring and a difluoroethylamine moiety, which are known to influence its interaction with biological targets. The presence of fluorine atoms is particularly significant as they can modulate lipophilicity, metabolic stability, and the ability to penetrate biological membranes.

  • Molecular Formula : C7_7H8_8F2_2N
  • Molecular Weight : 162.15 g/mol
  • Structure : The compound consists of a pyridine ring attached to a difluoroethylamine group, which contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth. The fluorinated structure may enhance interactions with biological targets, potentially leading to improved efficacy against various cancer types.
  • Neuropharmacological Effects : There is evidence suggesting that this compound may influence neurotransmitter systems, possibly acting as a modulator for certain ion channels or receptors .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although further research is necessary to establish its effectiveness against specific pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Interaction : The difluorinated structure could enhance binding affinity to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
  • Bioisosteric Effects : The difluorinated moiety may act as a bioisostere for other functional groups in existing drugs, potentially improving their potency or selectivity against targets.

Anticancer Studies

A study examining various derivatives of pyridine-containing compounds indicated that those with difluoromethyl substitutions exhibited enhanced anticancer properties compared to their non-fluorinated counterparts. For instance:

  • Compound A (similar structure) showed IC50_{50} values lower than 10 µM against breast cancer cell lines.
  • Mechanistic Insights : Molecular docking studies suggested strong binding interactions between the compound and target proteins involved in cell proliferation pathways.

Neuropharmacological Research

Research into the effects of this compound on neurotransmitter systems revealed:

  • Ion Channel Modulation : This compound may inhibit sodium channels implicated in neuronal excitability, suggesting potential applications in treating neurological disorders.

Data Table of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
NeuropharmacologicalModulation of neurotransmitter systems
AntimicrobialPotential antibacterial activity

Q & A

Q. What are the key considerations for designing a synthetic route to 2,2-difluoro-2-(pyridin-3-yl)ethanamine?

To synthesize this compound, prioritize fluorination strategies and regioselectivity. A common approach involves nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent (e.g., KF in DMSO) to introduce fluorine atoms, followed by functionalization of the ethanamine group . Key steps include:

  • Precursor selection : Start with 3-substituted pyridines containing leaving groups (e.g., Cl, Br) at the target fluorination site.
  • Fluorination conditions : Optimize temperature, solvent polarity, and reaction time to maximize yield. For example, DMSO enhances the nucleophilicity of fluoride ions .
  • Amine introduction : Use reductive amination or coupling reactions to attach the ethanamine moiety.

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR :
    • ¹⁹F NMR : Two distinct fluorine peaks (δ ~ -120 to -140 ppm for CF₂ groups) confirm difluoro substitution .
    • ¹H NMR : Pyridin-3-yl protons resonate at δ 7.2–8.5 ppm, while the ethanamine CH₂ groups appear as multiplets (δ 2.5–3.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₇H₈F₂N₂).
  • IR spectroscopy : N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How do fluorination reagents (e.g., KF vs. DAST) affect the yield and selectivity of this compound synthesis?

Fluorination reagent choice critically impacts reaction efficiency:

  • KF in DMSO : High thermal stability and low cost, but requires elevated temperatures (>100°C) and long reaction times (~24 hrs). Typical yields: 50–70% .
  • DAST (Diethylaminosulfur trifluoride) : Enables milder conditions (room temperature, shorter time) but poses safety risks (toxic, moisture-sensitive). Yields: 60–80% .
  • Selectivity : DAST may over-fluorinate adjacent positions, while KF favors mono- or di-fluorination. Solvent polarity (e.g., DMSO vs. THF) further modulates selectivity .

Q. What mechanistic insights explain contradictions in reported yields of this compound across studies?

Discrepancies in yields often arise from:

  • Reaction intermediates : Formation of stable byproducts (e.g., pyridine N-oxides) under oxidative conditions .
  • Catalyst effects : Trace metal impurities (e.g., Cu) in reagents can accelerate or inhibit fluorination .
  • Purification challenges : The compound’s polarity complicates isolation via column chromatography. Optimized protocols using reverse-phase HPLC or recrystallization improve purity and yield .

Q. How can computational chemistry guide the optimization of this compound synthesis?

  • DFT calculations : Predict transition-state energies to identify rate-limiting steps (e.g., fluorination vs. amine coupling) .
  • Solvent modeling : COSMO-RS simulations assess solvent effects on reaction kinetics (e.g., DMSO stabilizes fluoride ions) .
  • Regioselectivity analysis : Molecular electrostatic potential maps highlight reactive sites on the pyridine ring for fluorination .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
  • Cell viability : Test anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., receptors or ion channels) .

Q. How does the difluoro group influence the pharmacokinetic properties of this compound?

  • Metabolic stability : The CF₂ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life .
  • Lipophilicity : Fluorine atoms increase logP by ~0.5 units, improving blood-brain barrier penetration .
  • Solubility : The ethanamine moiety counterbalances lipophilicity, maintaining aqueous solubility (~1–5 mg/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2-Difluoro-2-(pyridin-3-YL)ethanamine
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2,2-Difluoro-2-(pyridin-3-YL)ethanamine

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